REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:14]3[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=3[NH:12][C:10](=[O:11])[CH:9](O)[N:8]=2)=[CH:5][CH:6]=1.S(Cl)([Cl:23])=O>CN(C=O)C>[Cl:23][CH:9]1[N:8]=[C:7]([C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=2)[C:14]2[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=2[NH:12][C:10]1=[O:11]
|
Name
|
Oxazepam
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
oxazepam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
with stirring under N2 atmosphere at ice-bath temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
the heterogeneous reaction mixture was stirred at 0° for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The resulting bright yellow solid was thoroughly mixed with a small amount of anhydrous benzene
|
Type
|
CUSTOM
|
Details
|
benzene was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove thionyl chloride
|
Type
|
CUSTOM
|
Details
|
The residue was then triturated with 3 ml of anhydrous benzene
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1C(NC2=C(C(=N1)C1=CC=CC=C1)C=C(C=C2)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |